Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-
Overview
Description
Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, which significantly influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction temperature. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring enhance its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler analog with similar methoxy groups but lacking the additional acyl group.
Homoveratric acid: Another related compound with similar structural features and reactivity.
Uniqueness
Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- stands out due to its additional acyl group, which imparts unique reactivity and potential applications. This structural difference allows it to participate in a broader range of chemical reactions and enhances its utility in various fields of research and industry.
Properties
IUPAC Name |
2-[2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-24-16-6-5-12(8-17(16)25-2)7-15(21)14-11-19(27-4)18(26-3)9-13(14)10-20(22)23/h5-6,8-9,11H,7,10H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCSBXFQWXQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2CC(=O)O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181439 | |
Record name | Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26954-85-8 | |
Record name | 2-[2-(3,4-Dimethoxyphenyl)acetyl]-4,5-dimethoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26954-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026954858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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